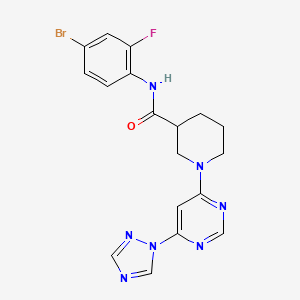

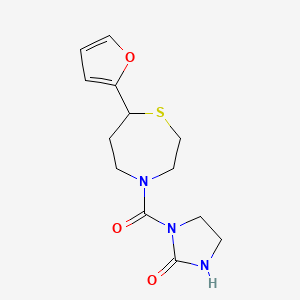

![molecular formula C23H27N3O B2922391 1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-39-8](/img/structure/B2922391.png)

1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an isopentyl group, a benzo[d]imidazole ring, and a pyrrolidin-2-one ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the synthesis of similar compounds often involves the formation of the benzo[d]imidazole ring through a reaction between an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d]imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]imidazole ring in the molecule is known to participate in a variety of reactions, and its reactivity can be influenced by the other groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzo[d]imidazole derivatives are white or colorless solids that are highly soluble in water and other polar solvents .Mécanisme D'action

1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3226 is a selective antagonist of the neuropeptide Y1 receptor, which is one of the five known neuropeptide Y receptors. Neuropeptide Y is a peptide neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. By blocking the neuropeptide Y1 receptor, this compound 3226 inhibits the effects of neuropeptide Y on these processes.

Biochemical and Physiological Effects:

This compound 3226 has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound 3226 has been shown to reduce food intake, body weight, and blood pressure. It has also been shown to inhibit tumor growth and metastasis in cancer models. In addition, this compound 3226 has been shown to have effects on glucose metabolism, insulin sensitivity, and lipid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3226 has several advantages for lab experiments. It is a selective antagonist of the neuropeptide Y1 receptor, which allows for specific targeting of this receptor. It is also relatively stable and easy to synthesize, which makes it a useful tool for basic research. However, this compound 3226 has some limitations as well. It has a relatively short half-life, which can make it difficult to use in some experiments. In addition, its effects on other neuropeptide Y receptors are not well understood, which can complicate interpretation of results.

Orientations Futures

There are several future directions for research on 1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3226. One area of interest is the potential use of this compound 3226 in treating obesity and related metabolic disorders. Another area of interest is the role of neuropeptide Y in cancer and the potential use of this compound 3226 in cancer therapy. In addition, further research is needed to fully understand the effects of this compound 3226 on other neuropeptide Y receptors and to develop more potent and selective neuropeptide Y1 receptor antagonists.

Méthodes De Synthèse

1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3226 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-benzyl-4-chloropyrrolidin-2-one with 1-isopentyl-1H-benzo[d]imidazole in the presence of a base, followed by purification and further reactions to yield the final product. The synthesis has been optimized to yield high purity and high yield of this compound 3226.

Applications De Recherche Scientifique

1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3226 has been extensively studied for its potential use in treating various diseases related to neuropeptide Y, including obesity, cardiovascular disease, and cancer. It has been shown to inhibit the effects of neuropeptide Y on food intake, body weight, and blood pressure. This compound 3226 has also been studied for its potential use in cancer therapy, as neuropeptide Y has been implicated in tumor growth and metastasis. In addition, this compound 3226 has been used as a tool in basic research to study the role of neuropeptide Y in various physiological processes.

Propriétés

IUPAC Name |

1-benzyl-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-17(2)12-13-26-21-11-7-6-10-20(21)24-23(26)19-14-22(27)25(16-19)15-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIHAUPPBGAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

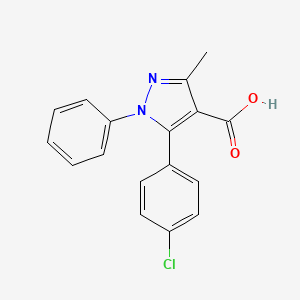

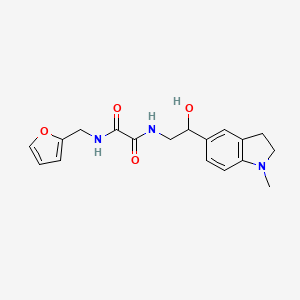

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)

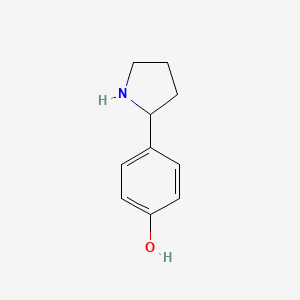

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)

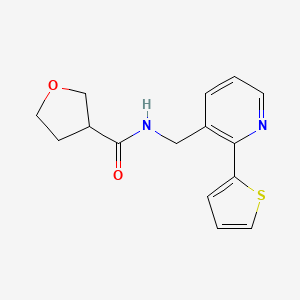

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)

![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

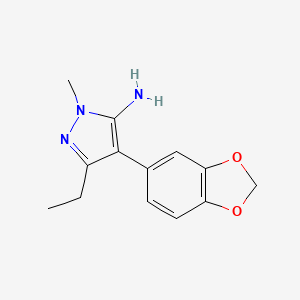

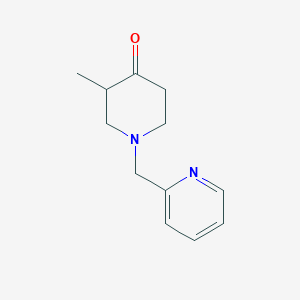

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)